molecular formula C19H16ClN3O3 B10863130 ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate

ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B10863130
M. Wt: 369.8 g/mol
InChI Key: BSTDKBHJSDHNMT-UHFFFAOYSA-N
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Description

ETHYL 5-(2-CHLOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of the ethyl ester and chlorobenzamido groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of ETHYL 5-(2-CHLOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 1-phenyl-1H-pyrazole-4-carboxylic acid.

    Formation of the Amide: The carboxylic acid is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 5-(2-CHLOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Scientific Research Applications

ETHYL 5-(2-CHLOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and its potential as an enzyme inhibitor.

    Chemical Biology: Researchers use this compound to probe the structure-activity relationships of pyrazole derivatives and their interactions with biological macromolecules.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-(2-CHLOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

ETHYL 5-(2-CHLOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE can be compared with similar compounds such as:

    ETHYL 5-(4-AMINOPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE: This compound has an amino group instead of a chlorobenzamido group, leading to different reactivity and biological activity.

    ETHYL 5-(4-METHOXYBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLATE: The presence of a methoxy group alters the compound’s electronic properties and potential interactions with biological targets.

    ETHYL 5-(2,4-DICHLOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLATE: The additional chlorine atoms increase the compound’s hydrophobicity and may enhance its binding affinity to certain targets.

The uniqueness of ETHYL 5-(2-CHLOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

ethyl 5-[(2-chlorobenzoyl)amino]-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C19H16ClN3O3/c1-2-26-19(25)15-12-21-23(13-8-4-3-5-9-13)17(15)22-18(24)14-10-6-7-11-16(14)20/h3-12H,2H2,1H3,(H,22,24)

InChI Key

BSTDKBHJSDHNMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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